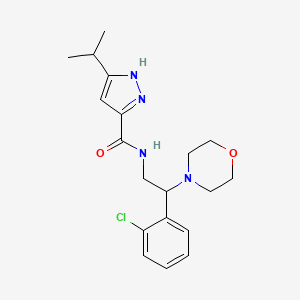
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 is a deuterated compound used in various scientific research applications. The compound is characterized by the presence of a tritylthio group attached to an ethyl chain, which is further connected to a propane-1,3-diamine backbone. The deuterium atoms in the compound make it particularly useful in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 typically involves the reaction of tritylthiol with an ethylamine derivative, followed by the introduction of the propane-1,3-diamine moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the trityl group, yielding the free thiol.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Free thiol.
Substitution: Compounds with different functional groups replacing the trityl group.
Aplicaciones Científicas De Investigación
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and isotopic labeling studies.
Biology: In studies involving protein modification and enzyme inhibition.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 involves its interaction with molecular targets such as enzymes and proteins. The tritylthio group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The deuterium atoms in the compound can also affect the kinetics of enzymatic reactions, providing valuable insights into reaction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-1,3-diaminopropane: Similar backbone structure but lacks the tritylthio group.
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine: Non-deuterated version of the compound.
Uniqueness
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 is unique due to the presence of deuterium atoms, which make it particularly useful in isotopic labeling studies. The tritylthio group also provides unique reactivity, allowing for specific interactions with proteins and other biomolecules.
Propiedades
Fórmula molecular |
C24H28N2S |
|---|---|
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
1,1,2,2,3,3-hexadeuterio-N'-(2-tritylsulfanylethyl)propane-1,3-diamine |
InChI |
InChI=1S/C24H28N2S/c25-17-10-18-26-19-20-27-24(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,26H,10,17-20,25H2/i10D2,17D2,18D2 |
Clave InChI |
UFJLELFLOKJGPF-RXHCVESOSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)







![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)

